Solvent blue 35
Overview
Description
Solvent Blue 35: Oil Blue 35 or 1,4-Bis(butylamino)anthraquinone , is a blue anthraquinone dye. It is primarily used for coloring alcoholic and hydrocarbon-based solvents, including oils, fats, and waxes. Additionally, it finds applications in lacquers, inks, and as a fuel dye in some countries . The compound is also utilized in blue-colored smoke formulations and as a staining dye in microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Blue 35 involves the reaction of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of acetic acid as a catalyst and anhydrous sodium sulfate as a water-absorbing agent. The reaction is carried out in ethanol under reflux conditions and low pressure (0.08 MPa or less) for 1-4 hours. After the reaction, the ethanol and n-butylamine mixed solvent is distilled off, and the product is separated using alkaline water, followed by filtration, washing, and drying .
Industrial Production Methods: In industrial settings, the production process is optimized to improve yield and reduce by-products. The use of acetic acid as a catalyst and anhydrous sodium sulfate as a water-absorbing agent helps in achieving higher reaction speeds and yields. The recovered ethanol and n-butylamine mixed solution can be reused after dehydration, reducing wastewater generation .
Chemical Reactions Analysis
Types of Reactions: Solvent Blue 35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the anthraquinone structure, affecting its color properties.
Substitution: The butylamino groups in this compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the butylamino groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Solvent Blue 35 has a wide range of scientific research applications, including:
Chemistry: It is used as a dye for coloring solvents and as a reagent in various chemical reactions.
Biology: In microscopy, this compound is used as a staining dye for visualizing biological tissues and structures.
Medicine: The compound is used in research related to drug delivery systems and as a marker in medical diagnostics.
Industry: this compound is employed in the production of colored smoke formulations, inks, lacquers, and as a fuel dye
Mechanism of Action
The mechanism of action of Solvent Blue 35 involves its interaction with specific molecular targets and pathways. As a dye, it binds to certain substrates, imparting color through its anthraquinone structure. In biological applications, the compound stains tissues by interacting with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Solvent Blue 35 can be compared with other similar anthraquinone dyes, such as:
Solvent Blue 97: This dye has similar applications but differs in its chemical structure and properties.
Solvent Blue 104: Another anthraquinone dye with distinct absorption characteristics and uses.
Solvent Blue 122: Known for its high thermal stability and lightfastness, making it suitable for specific industrial applications
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct color properties and makes it suitable for a wide range of applications, from industrial dyes to biological staining agents .
Properties
IUPAC Name |
1,4-bis(butylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQDPIXQTSYZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044605 | |
Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17354-14-2 | |
Record name | Solvent Blue 35 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Blue 35 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(butylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT BLUE 35 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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